Antipyrine salicylate
Description
Structure
2D Structure
Properties
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAQKERCWPUIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966330 | |
| Record name | Phenazone salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-07-0 | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antipyrine salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazone salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazone salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANTIPYRINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F558OJK9JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Crystallographic Characterization of Antipyrine Salicylate Architectures
Vibrational Spectroscopy Applications
FT-IR spectroscopy is instrumental in identifying the key functional groups within the antipyrine (B355649) salicylate (B1505791) salt. The spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. In the formation of the salt, a notable downshift in the O-H stretching frequency is observed, which is indicative of the strong hydrogen-bonded system between the antipyrine and salicylate moieties, a finding corroborated by X-ray diffraction (XRD) data. nih.gov The IR spectrum of a related ligand, formed from 4-aminoantipyrine (B1666024) and salicylic (B10762653) acid, shows distinctive bands for the hydroxyl (-OH) group in the 3200-3600 cm⁻¹ region, a C=O stretching vibration from the carboxylic acid at 1680 cm⁻¹, and another keto C=O stretching band from the pyrazolone (B3327878) ring at 1739 cm⁻¹. derpharmachemica.com
Table 1: Characteristic FT-IR Vibrational Frequencies for Antipyrine Salicylate
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (Hydrogen-bonded) | Salicylate -OH | ~3200 - 3600 (Broad) | derpharmachemica.com |
| C-H Stretch (Aromatic) | Phenyl & Salicylate Rings | ~3000 - 3100 | researchgate.net |
| C-H Stretch (Aliphatic) | Antipyrine -CH₃ | ~2900 - 3000 | researchgate.net |
| C=O Stretch (Pyrazolone Ring) | Antipyrine | ~1739 | derpharmachemica.com |
| C=O Stretch (Carboxylate) | Salicylate | ~1680 | derpharmachemica.com |
| C=C Stretch (Aromatic) | Phenyl & Salicylate Rings | ~1450 - 1600 | researchgate.net |
Note: The exact positions of the peaks can vary based on the specific crystalline form and experimental conditions.
FT-Raman spectroscopy complements FT-IR analysis by providing detailed information about the molecular backbone and non-polar bonds, offering a distinct molecular fingerprint. nih.gov Studies on injections containing sodium salicylate and antipyrine have identified characteristic Raman peaks that can be used for quantitative analysis. opticsjournal.netmagtechjournal.com For instance, characteristic peaks for the salicylate component are observed around 812 cm⁻¹ and 1033 cm⁻¹, while the antipyrine component shows key signals near 724 cm⁻¹ and 1005 cm⁻¹. magtechjournal.com The presence of phenyl ring modes in the Raman spectrum can also help determine the orientation of the molecule on surfaces in techniques like Surface-Enhanced Raman Scattering (SERS). nih.gov
Table 2: Key FT-Raman Shifts for this compound Components
| Component | Characteristic Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|---|
| Antipyrine | 1005 | Phenyl Ring Breathing | magtechjournal.com |
| Antipyrine | 724 | C-H Out-of-plane Bending | magtechjournal.com |
| Salicylate | 1033 | Phenyl Ring Breathing | magtechjournal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR spectroscopy confirms the structure of this compound by revealing the chemical shifts and coupling patterns of its protons. The spectrum typically shows distinct signals corresponding to the aromatic protons of both the antipyrine and salicylate rings, as well as the protons of the two methyl groups on the antipyrine moiety. spectrabase.comajol.info The acidic proton of the salicylate's hydroxyl group is also observable. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the 1:1 stoichiometry of the salt. spectrabase.com
Table 3: Representative ¹H NMR Chemical Shifts for this compound
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Salicylate Aromatic Protons | 6.8 - 8.0 | Multiplet | hmdb.ca |
| Antipyrine Phenyl Protons | 7.3 - 7.5 | Multiplet | ajol.info |
| Antipyrine C-Methyl Protons | ~2.4 | Singlet | ajol.info |
| Antipyrine N-Methyl Protons | ~3.1 | Singlet | ajol.info |
Note: Chemical shifts are dependent on the solvent used and concentration.
¹³C NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The spectrum of this compound displays signals for all 18 carbon atoms, providing direct evidence of the molecular structure. docbrown.info The chemical shifts are influenced by the local electronic environment; for instance, the carbonyl carbons of both the antipyrine pyrazolone ring and the salicylate carboxyl group resonate at the downfield end of the spectrum due to the deshielding effect of the attached oxygen atoms. docbrown.infodrugbank.com Analysis of related structures shows that the N-CH₃ carbon of antipyrine resonates around δ 40.9 ppm, while the C=O of the pyrazolone ring is significantly downfield. scielo.org.bo
Table 4: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Salicylate Carbonyl (C=O) | ~170 | docbrown.info |
| Antipyrine Carbonyl (C=O) | ~160 | drugbank.com |
| Salicylate C-OH | ~161 | docbrown.info |
| Aromatic Carbons | 110 - 140 | docbrown.infodrugbank.com |
| Antipyrine N-CH₃ | ~35-41 | drugbank.comscielo.org.bo |
Note: These are estimated values based on data for antipyrine and methyl salicylate.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern is particularly useful for structural elucidation.
The mass spectra of antipyrine and its derivatives show characteristic fragmentation. For antipyrine itself, a key fragment is observed at m/e 96. nih.gov However, substitution on the ring can alter this pattern; for example, a substituent at position 4 leads to an intense fragment at m/e 56. nih.gov The salicylate portion also produces characteristic fragments. The mass spectrum of salicylic acid shows key peaks corresponding to the loss of water and carbon monoxide. researchgate.net When analyzing the complete salt, the resulting spectrum will be a composite of fragments arising from both the antipyrine cation and the salicylate anion.
Table 5: Key Mass Spectrometry Fragments for Antipyrine and Salicylate
| Ion (Fragment) | m/z | Origin | Reference |
|---|---|---|---|
| [Antipyrine+H]⁺ | 189 | Antipyrine (Molecular Ion) | massbank.eu |
| [Salicylic Acid]⁺ | 138 | Salicylic Acid (Molecular Ion) | researchgate.net |
| [C₇H₅O₂]⁺ | 121 | [Salicylic Acid - OH]⁺ | researchgate.net |
| [C₆H₅O]⁺ | 93 | [Salicylic Acid - COOH]⁺ | researchgate.net |
High Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the 'exact mass' to several decimal places. bioanalysis-zone.com This precision allows for the confident determination of a molecule's elemental formula from its measured mass-to-charge ratio. nelsonlabs.com For this compound, which is a 1:1 molecular complex of antipyrine and salicylic acid, HRMS can verify its composition by providing an accurate mass that corresponds to its molecular formula, C₁₈H₁₈N₂O₄. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The selectivity and mass accuracy of HRAMS instrumentation enable the clear distinction between candidate formulas that would be indistinguishable on lower-resolution instruments. nelsonlabs.com
Table 1: Theoretical Accurate Mass of this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a volatile or semi-volatile mixture. sdstate.edu In the context of analyzing this compound, the sample is first vaporized and introduced into the gas chromatograph. The GC column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. sdstate.edu The mass spectrometer operating in Electron Impact (EI) mode bombards the molecules with electrons, causing them to fragment in a reproducible manner. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. nelsonlabs.com
GC-MS is particularly useful for identifying the individual constituents of the complex—antipyrine and salicylic acid—especially in quality control or degradation studies. It is important to note that direct analysis of salicylic acid by GC-MS can be challenging, and often requires a derivatization step to convert it into a more volatile form suitable for gas chromatography. mdpi.comnih.gov
Table 2: Exemplary Mass Spectrometry Data for GC-MS Identification
| Compound | Mode | Key Mass Fragments (m/z) |
|---|---|---|
| Antipyrine | EI | 188 (M⁺), 159, 105, 77 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical technique ideal for detecting and quantifying compounds in complex matrices, such as biological fluids or pharmaceutical formulations. longdom.orgmdpi.com The method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. longdom.org An LC system first separates the components of the mixture before they are introduced into the mass spectrometer. google.com
In the tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the compound of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. sdstate.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a very high degree of certainty in identification and quantification, even at trace levels. nih.gov A UPLC-MS/MS method has been developed for the simultaneous determination of 10 non-steroidal anti-inflammatory drugs (NSAIDs), including antipyrine and salicylic acid, in swine tissues, demonstrating the technique's utility. nih.gov This approach allows for targeted, highly specific, and sensitive analysis. longdom.org
Table 3: LC-MS/MS Parameters for Antipyrine and Salicylic Acid Detection
| Compound | Precursor Ion (m/z) | Product Ions (m/z) for MRM |
|---|---|---|
| Antipyrine | 189.1 | 56.1, 105.0 |
X-ray Diffraction Analysis
X-ray diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information about the molecular structure, conformation, and intermolecular interactions that dictate the material's properties.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the three-dimensional solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice.
Crystallographic studies of the 1:1 molecular complex between antipyrine and salicylic acid, also known as salipyrine, have successfully determined its crystal structure. iucr.org The compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. iucr.orgresearchgate.net The unit cell contains four formula units of this compound. iucr.org
Table 4: Crystallographic Data for this compound (Salipyrine)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net, iucr.org |
| Space Group | P2₁/c | researchgate.net, iucr.org |
| a | 12.747 Å | iucr.org |
| b | 7.416 Å | iucr.org |
| c | 17.894 Å | iucr.org |
| β | 90.2° | iucr.org |
| Volume (V) | 1691.9 ų | iucr.org |
Analysis of the crystal structure of this compound reveals the specific intermolecular interactions that hold the two molecules together. The primary association is an intermolecular hydrogen bond between the carboxyl group of the salicylic acid molecule and the carbonyl oxygen atom of the antipyrine molecule. iucr.org In this interaction, the salicylic acid acts as the proton donor. iucr.org
Table 5: Key Intermolecular Interaction in this compound Crystal
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Salicylic Acid (Carboxyl -OH) | Antipyrine (Carbonyl C=O) | Links the two molecular components to form the co-crystal. iucr.org |
Elucidation of Protonation States and Charge Transfer Features
The formation of this compound as a salt is confirmed through the definitive transfer of a proton from the carboxylic acid group of salicylic acid to a basic site on the antipyrine molecule. Spectroscopic and crystallographic analyses provide clear evidence of this protonation event and the resulting charge transfer characteristics.
In the solid state, single-crystal X-ray diffraction studies on related structures, such as 4-aminiumthis compound, reveal key changes in bond lengths that signify proton transfer. researchgate.nettandfonline.com Evidence for protonation is observed in the elongation of the C–N bond distance at the protonated nitrogen site of the antipyrine cation. tandfonline.com Concurrently, the deprotonation of the salicylic acid molecule is confirmed by the presence of symmetric bond distances in the carboxylate (COO⁻) group of the salicylate anion. researchgate.nettandfonline.com
Computational studies using Density Functional Theory (DFT) further illuminate the charge distribution across the molecular salt. researchgate.netresearchgate.net Mulliken charge analysis, a method for calculating partial atomic charges, demonstrates a significant positive charge localization on the hydrogen atom involved in the critical O-H···O intermolecular hydrogen bond, which is characteristic of proton transfer. researchgate.nettandfonline.com For instance, in 4-aminiumthis compound, the hydrogen atom participating in this bond carries a notably higher positive charge (0.556 e) compared to other hydrogen atoms in the structure. researchgate.nettandfonline.com This charge separation establishes the compound as a charge-transfer salt. researchgate.net The charge transfer mechanism is attributed to the mixing of donor and acceptor orbitals facilitated by strong π-conjugation within the system. researchgate.net
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Single-Crystal XRD | Elongated C-N bond distance in antipyrine moiety. | Confirms protonation at the nitrogen site. | researchgate.nettandfonline.com |
| Single-Crystal XRD | Symmetrical C-O bond distances in the carboxylate group. | Confirms deprotonation of salicylic acid. | researchgate.nettandfonline.com |
| DFT (Mulliken Charge Analysis) | High positive charge (e.g., 0.556 e) on the transferred proton. | Quantifies charge separation and confirms proton transfer. | researchgate.nettandfonline.com |
| UV-Vis Spectroscopy | Appearance of charge-transfer bands. | Indicates electronic transition between electron-donor (salicylate) and electron-acceptor (antipyrine) parts. | researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique for the characterization of crystalline solids. ncl.ac.uk It is considered a standard method for identifying crystalline phases and is crucial in the analysis of pharmaceutical salts like this compound. americanpharmaceuticalreview.com The technique works by exposing a powdered sample to an X-ray beam; the crystalline nature of the material causes the X-rays to be diffracted at specific angles, producing a unique diffraction pattern. ncl.ac.uk
For this compound, PXRD serves several key purposes:
Phase Identification : The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), provides a distinct "fingerprint" for the crystalline salt. ncl.ac.uk This pattern can be used to confirm that the reaction between antipyrine and salicylic acid has resulted in the formation of a new crystalline phase, rather than a simple physical mixture of the two starting components. researchgate.net
Purity and Polymorph Screening : PXRD can effectively determine the purity of a crystalline sample. americanpharmaceuticalreview.com The presence of sharp peaks from the starting materials would indicate an incomplete reaction. Furthermore, this technique is essential for identifying different polymorphic forms—crystals with the same chemical composition but different internal structures—which can have different physical properties. americanpharmaceuticalreview.com
Distinction from Amorphous Content : The diffraction pattern of a crystalline material consists of sharp, well-defined peaks, whereas an amorphous (non-crystalline) substance produces a broad, diffuse halo. americanpharmaceuticalreview.com PXRD can therefore be used to assess the degree of crystallinity in a sample of this compound. americanpharmaceuticalreview.com
The analysis of the peak positions and intensities in the PXRD pattern allows for the comprehensive solid-state characterization of the this compound salt. ncl.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uni-muenchen.de For a molecule like this compound, which contains multiple chromophores (light-absorbing groups), UV-Vis spectroscopy provides valuable information about its electronic structure and properties.
Analysis of Electronic Transitions and Optical Properties
The UV-Vis absorption spectrum of this compound is characterized by contributions from both the antipyrine and salicylate moieties, which contain aromatic rings and other unsaturated groups that give rise to specific electronic transitions. researchgate.net The primary transitions observed are:
π → π* (pi to pi-star) transitions : These are high-energy transitions that occur in molecules with conjugated π-systems, such as the phenyl and pyrazolone rings in antipyrine and the benzene (B151609) ring in salicylate. researchgate.net They typically result in strong absorption bands in the UV region. researchgate.net
n → π* (n to pi-star) transitions : These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms of the carbonyl and amine groups, to an anti-bonding π* orbital. researchgate.net These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. udel.edu
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra. researchgate.net These calculations can assign specific absorption bands to contributions from different electronic transitions (e.g., n → π* and π → π*). researchgate.net The formation of the salt through proton and charge transfer can lead to a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift of the absorption bands compared to the individual spectra of antipyrine and salicylic acid. researchgate.net The protonation state of the molecule can significantly influence the UV spectrum; for example, the phenolate (B1203915) form of a substrate absorbs at a different wavelength than its protonated form. chemrxiv.org
| Transition Type | Molecular Orbitals Involved | Associated Molecular Fragments | Typical Spectral Region | Reference |
|---|---|---|---|---|
| π → π | π (bonding) → π (anti-bonding) | Aryl rings (phenyl, benzene), pyrazolone ring, C=C bonds | Ultraviolet (< ~300 nm) | researchgate.netresearchgate.net |
| n → π | n (non-bonding) → π (anti-bonding) | Carbonyl group (C=O), Nitrogen atoms | Near UV / Visible (> ~300 nm) | researchgate.netudel.edu |
| Charge Transfer (CT) | HOMO (donor) → LUMO (acceptor) | Salicylate anion (donor) to Antipyrine cation (acceptor) | Visible | researchgate.netresearchgate.net |
Computational Chemistry and Molecular Modeling of Antipyrine Salicylate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, electronic distribution, and spectroscopic characteristics. For the antipyrine (B355649) salicylate (B1505791) system, DFT studies offer a detailed understanding of its fundamental properties.
Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to the minimum energy of a molecule. mdpi.com Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-31G(d), the bond lengths, bond angles, and dihedral angles of the antipyrine and salicylate moieties can be determined. nih.govnih.gov
In related studies on antipyrine derivatives and salicylic (B10762653) acid, DFT calculations have successfully reproduced experimental crystal structure parameters. nih.govresearchgate.net For antipyrine salicylate, these calculations would reveal the most stable conformation, detailing the spatial relationship between the antipyrine and salicylate components. This includes the orientation of the pyrazolone (B3327878) and phenyl rings of antipyrine relative to the carboxyl and hydroxyl groups of salicylate. The analysis would also identify key intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the salicylate moiety, which is known to be a strong and stabilizing feature. eurjchem.com
Table 1: Representative Calculated Geometrical Parameters for Salicylic Acid Moiety using DFT (B3LYP/6-311G(d,p)) Note: This data is for salicylic acid and serves as an example of typical DFT outputs.
| Parameter | Bond | Calculated Value |
| Bond Length | C-O (hydroxyl) | 1.35 Å |
| Bond Length | O-H (hydroxyl) | 0.97 Å |
| Bond Length | C=O (carbonyl) | 1.22 Å |
| Bond Length | C-O (carbonyl) | 1.36 Å |
| Bond Angle | C-C-O (hydroxyl) | 121.5° |
| Bond Angle | O-C=O (carboxyl) | 123.8° |
| Bond Angle | C-O-H (hydroxyl) | 108.9° |
Data sourced from theoretical studies on salicylic acid isomers. researchgate.net
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the antipyrine ring system, which can act as an electron donor. Conversely, the LUMO would be situated on the salicylate moiety, which can act as an electron acceptor. researchgate.net Analysis of Mulliken or Natural Population Analysis (NPA) charges would reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
Table 2: Exemplary Frontier Molecular Orbital Energies and Energy Gap for Salicylic Acid Note: This data is illustrative for the salicylate component.
| Orbital | Energy (eV) |
| HOMO | -6.89 eV |
| LUMO | -1.75 eV |
| Energy Gap (ΔE) | 5.14 eV |
Values are representative and based on DFT calculations for salicylic acid. researchgate.net
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show good agreement with experimental data, although they are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov
For this compound, DFT would predict characteristic vibrational modes. Key frequencies would include the O-H stretching of the salicylic acid hydroxyl group, the C=O stretching of both the pyrazolone ring in antipyrine and the carboxylic acid in salicylate, and various C-H and C=C stretching modes from the aromatic rings. Comparing the calculated spectrum with experimental FT-IR and Raman spectra helps in the precise assignment of observed vibrational bands. Studies on aspirin (B1665792) and 4-aminoantipyrine (B1666024) derivatives have demonstrated the accuracy of DFT in predicting these spectral features. nih.gov
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for Aspirin (Acetylsalicylic Acid) using DFT Note: This table provides an example of DFT-predicted frequencies for a closely related salicylate derivative.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3570 |
| C-H Stretch | Aromatic | ~3080 |
| C=O Stretch | Carboxylic Acid | ~1780 |
| C=O Stretch | Ester | ~1750 |
| C=C Stretch | Aromatic | ~1600 |
Data is representative of DFT/B3LYP calculations for aspirin.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These descriptors arise from Conceptual DFT and provide a framework for understanding reactivity. scielo.org.mxmdpi.com
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -χ = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. irjweb.com Electronegativity (χ) describes the ability of a molecule to attract electrons. ajchem-a.com The chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons. ajchem-a.com These parameters collectively provide a comprehensive picture of the molecule's reactivity. scirp.org
Table 4: Calculated Reactivity Descriptors Based on Exemplary Salicylic Acid Orbital Energies Note: These values are derived from the illustrative data in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.89 |
| Electron Affinity (A) | -ELUMO | 1.75 |
| Electronegativity (χ) | (I + A) / 2 | 4.32 |
| Chemical Hardness (η) | (I - A) / 2 | 2.57 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.32 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. ugm.ac.id
For this compound, MD simulations are particularly useful for studying how individual molecules interact with each other and with solvent molecules in a condensed phase. A key focus of such simulations would be the analysis of hydrogen bonding networks. nih.gov In a solution or solid state, this compound molecules can form various intermolecular hydrogen bonds.
Simulations can track the formation and breaking of these bonds over time, providing insights into their stability and dynamics. nih.gov For instance, the carboxylic acid group of salicylate can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the carbonyl oxygen of antipyrine is a strong hydrogen bond acceptor. MD simulations can reveal the preferred hydrogen bonding patterns, such as the formation of dimers or larger aggregates, and quantify the average number and lifetime of these bonds. Such studies on related molecules like aspirin have shown the critical role of hydrogen bonds in stabilizing crystal structures and influencing molecular conformation in solution. nih.govnih.gov
Dynamics of Interactions with Biological Mimetic Systems (e.g., Lipid Bilayers)
Molecular dynamics (MD) simulations have been instrumental in elucidating the interactions of salicylate, a key component of this compound, with biological membrane models such as dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. These computational studies provide insights into how salicylate perturbs the structure and properties of cell membranes at an atomic level.
Research has shown that salicylate molecules tend to associate at the water-DPPC interface. nih.govnih.gov Their preferred orientation is nearly perpendicular to the membrane surface, allowing them to penetrate deeper into the bilayer than sodium or chloride ions. nih.govnih.gov This interaction leads to several significant effects on the membrane's properties. One major consequence is the displacement of chloride ions from the bilayer-water interface by the binding of salicylate. nih.gov
Furthermore, the presence of salicylate influences the electrostatic potential and dielectric properties of the lipid bilayer, with the most substantial changes occurring at the interface between water and the lipid headgroups. nih.govnih.gov Structurally, the association of salicylate with the membrane can result in a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.govnih.gov Interestingly, while salicylate significantly affects the electrical and structural properties of the DPPC membrane, its impact on the mechanical properties, such as bulk compressibility, area compressibility, and bending modulus, is not statistically significant. nih.govnih.gov These findings suggest that salicylate's biological effects may be partly mediated by its ability to alter the electrical and structural, but not the mechanical, characteristics of cellular membranes. nih.gov
Studies on other nonsteroidal anti-inflammatory drugs (NSAIDs) have also highlighted the pH-dependent nature of their interactions with lipid membranes. For instance, aspirin, a related salicylate, has been shown to increase the water permeability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) bilayers, with a more pronounced effect at a lower pH. nih.gov This suggests that the charge state of the molecule plays a crucial role in its membrane interactions.
Conformational Stability and Energetics
The conformational landscape of antipyrine and its derivatives is a critical determinant of their biological activity. While specific studies on the conformational stability and energetics of the this compound salt are not extensively available, research on antipyrine itself provides valuable insights. Conformational analysis of antipyrine has been a subject of interest to understand its structure-activity relationships. nih.gov
The antipyrine molecule possesses a pyrazolone ring, and its conformational flexibility is a key aspect of its interaction with biological targets. Understanding the stable conformers and the energy barriers between them is essential for predicting its binding modes. Computational methods, such as quantum chemical calculations, are employed to determine the potential energy surface of the molecule and identify the low-energy conformations. These studies help in understanding how the molecule might adapt its shape upon binding to a receptor.
Molecular Docking Investigations
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. This approach has been widely applied to understand the mechanism of action of antipyrine derivatives and salicylates.
Prediction of Ligand-Target Receptor Binding Modes and Interactions
Molecular docking studies have been crucial in elucidating the binding modes of antipyrine analogs and salicylates with various protein targets. A significant focus of this research has been on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are primary targets for many NSAIDs. nih.govresearchgate.net These studies have revealed that the binding of these ligands to the active site of COX enzymes is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov
For instance, in the case of 4-aminiumthis compound, docking studies with breast cancer-associated proteins like BRCA1, Calnexin (B1179193), Caspase 6, PDI, Cadherin, and P53 have shown interactions primarily through hydrogen bonding. tandfonline.com The specific amino acid residues involved in these interactions can be identified, providing a detailed picture of the binding mode at the molecular level.
The orientation of the ligand within the binding pocket is critical for its inhibitory activity. For selective COX-2 inhibitors, the sulfonamide group of the ligand often inserts deep into a specific pocket of the COX-2 active site, forming hydrogen bonds with key residues such as His90, Arg513, and Phe518. nih.gov
Estimation of Binding Affinities for Specific Protein Targets
A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy. These values provide a quantitative measure of the strength of the interaction between the ligand and the protein target. A more negative binding energy generally indicates a more favorable and stable interaction.
In a study involving 4-aminiumthis compound, the binding affinities for several breast cancer-associated proteins were calculated. tandfonline.com The results indicated that BRCA1 had the highest binding affinity with a binding energy of -6.2 kcal/mol, compared to other proteins such as calnexin (-4.9 kcal/mol), PDI (-4.6 kcal/mol), P53 (-4.9 kcal/mol), cadherin (-4.5 kcal/mol), and caspase 6 (-5.3 kcal/mol). tandfonline.com
Similarly, for novel antipyrine and pyrazolone analogs designed as COX inhibitors, docking studies have been used to predict their binding affinities for COX-1 and COX-2, helping to rationalize their observed inhibitory activities. nih.govresearchgate.net For example, pyrazole (B372694) analogues have shown high docking scores for COX-2, which correlated with their potent in vitro inhibitory activity. nih.gov
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| BRCA1 | -6.2 |
| Caspase 6 | -5.3 |
| Calnexin | -4.9 |
| P53 | -4.9 |
| PDI | -4.6 |
| Cadherin | -4.5 |
Elucidation of "Ortho Effect" and Intramolecular Hydrogen Bonding in Binding
The "ortho effect" is a phenomenon observed in ortho-substituted aromatic compounds, where the properties of the molecule are significantly different from its meta and para isomers. In the context of salicylic acid, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent carboxylic acid group. researchgate.net This interaction has important implications for the molecule's conformation, acidity, and binding to protein targets. nih.gov
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. fip.orgnih.gov These approaches are valuable in drug discovery for predicting the properties and activities of new compounds, thereby guiding the design and optimization of drug candidates. nih.gov
While specific QSPR/QSAR studies on this compound as a single entity are limited, research on related compounds, such as acyl salicylic acid derivatives, demonstrates the utility of these methods. fip.org In a QSAR study of acyl salicylic acid derivatives as COX-1 inhibitors, it was found that hydrophobicity (LogP) and molecular energy (Etotal) were significant descriptors that contributed to their pain inhibitory action. fip.org The developed QSAR model could predict the activity of new derivatives, and a subsequent QSPR analysis revealed that the total energy of the molecule had a positive contribution to its binding affinity. fip.org
The general workflow of a QSAR/QSPR study involves several key steps:
Data Set Preparation: A collection of compounds with known properties or activities is assembled.
Molecular Descriptor Calculation: A variety of numerical descriptors that encode the structural and physicochemical features of the molecules are calculated.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the property or activity of interest.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
These models can then be used to screen virtual libraries of compounds and prioritize those with desired properties for synthesis and experimental testing.
Development of Predictive Models based on Molecular Descriptors
In the field of computational chemistry, the development of predictive models through Quantitative Structure-Activity Relationship (QSAR) studies is a cornerstone for modern drug discovery and design. nih.govlibretexts.org These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov The foundation of these models lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For a compound like this compound, which is a salt formed from antipyrine and salicylic acid, predictive models can be developed to forecast properties such as anti-inflammatory potency, analgesic effect, or metabolic stability. researchgate.netnih.gov
Research into the components of this compound provides a framework for how such models are constructed. Studies on antipyrine and its metabolites have utilized semi-empirical and ab initio methods to calculate various electronic properties. researchgate.net These quantum chemical calculations determine descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and global electrophilicity. researchgate.net Variations in these descriptors among different metabolites of antipyrine have been correlated with their reactivity, providing insights into their biological and medical significance. researchgate.net
Similarly, QSAR studies on a series of salicylic acid derivatives have successfully identified key molecular features influencing their anti-inflammatory activity. nih.gov This research employed Linear Free-Energy Relationship (LFER) models, which indicated that the electronic and partitioning effects of substituents are crucial factors. nih.gov By analyzing various descriptors, it was found that the presence of a phenyl group at position 5 enhanced activity, particularly when electron-withdrawing groups were attached to this phenyl substituent. nih.gov
The process involves calculating a wide array of molecular descriptors which can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and the distribution of electronic charges. They are crucial for modeling interactions involving electrostatic forces. researchgate.net
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific Taft's steric parameters, which quantify the bulk of substituent groups. youtube.com
Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which is critical for its ability to cross biological membranes. The most common descriptor is the partition coefficient (log P). youtube.comyoutube.com
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like size, shape, and degree of branching.
The data generated from these calculations are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
| Descriptor Class | Descriptor Name | Abbreviation | Significance in Predictive Modeling |
|---|---|---|---|
| Hydrophobic | Partition Coefficient | log P | Models the ability of a compound to pass through biological membranes. |
| Electronic | Hammett Electronic Parameter | σ (sigma) | Quantifies the electron-donating or electron-withdrawing effect of substituents on a benzene (B151609) ring. |
| Electronic | Highest Occupied Molecular Orbital Energy | E-HOMO | Relates to the molecule's capacity to donate electrons; often correlated with reactivity. |
| Electronic | Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Relates to the molecule's capacity to accept electrons. The HOMO-LUMO gap indicates chemical stability. |
| Steric | Taft's Steric Parameter | Es | Measures the bulk of a substituent group and its effect on reaction rates or binding affinity. |
| Steric | Molar Refractivity | MR | Represents the volume occupied by a molecule or substituent and its polarizability. |
In a QSAR analysis of antipyrine and its metabolites, theoretical calculations revealed that metabolites with a relatively low LUMO-HOMO energy gap were predicted to be the most reactive. researchgate.net This finding is critical for developing models that can predict the metabolic fate and potential reactivity of new derivatives based on the antipyrine scaffold.
For salicylic acid derivatives, a statistically significant QSAR model was developed that correlated anti-inflammatory activity with electronic and partitioning properties of various substituents. nih.gov The model achieved a high correlation coefficient (on the order of 0.9), explaining a significant portion of the variance in the observed biological activity. nih.gov The findings specifically highlighted the positive contribution of lipophilic and electron-withdrawing substituents at certain positions on the salicylic acid ring.
| Substituent Position | Descriptor Type | Effect on Activity | Research Finding |
|---|---|---|---|
| Position 5 | Steric/Electronic | Positive | Attachment of a phenyl group significantly increases anti-inflammatory activity. nih.gov |
| Substituted Phenyl at Position 5 | Electronic | Positive | Electron-withdrawing groups on the attached phenyl substituent further enhance activity. nih.gov |
| General | Partitioning Effects | Significant | The lipophilicity of the substituents was identified as an important factor influencing activity. nih.gov |
| General | Electronic Effects | Significant | The electronic properties of the substituents were found to be a key determinant of the anti-inflammatory effect. nih.gov |
By integrating findings from the computational analysis of both antipyrine and salicylic acid moieties, a comprehensive QSAR model for this compound and its potential derivatives can be constructed. Such predictive models are invaluable tools, enabling the in silico screening of novel compounds and guiding synthetic efforts toward molecules with optimized activity and desired properties, thereby accelerating the drug development process. nih.gov
Chemical Stability and Degradation Pathways of Antipyrine Salicylate
Antipyrine (B355649) salicylate (B1505791) is a salt formed from the fusion of antipyrine and salicylic (B10762653) acid. Its stability is inherently linked to the individual characteristics of these two components. The degradation of the salt likely proceeds through an initial dissociation or hydrolysis into antipyrine and salicylic acid, which then undergo further degradation.
Thermal Stability Analysis
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the changes in physical and chemical properties of materials as a function of temperature. While specific TGA/DTA data for antipyrine salicylate is not extensively detailed in the available literature, its thermal behavior can be inferred from the analysis of its constituent components, antipyrine and salicylic acid, and its known melting point of 91-92°C.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the mass loss of a sample over time as the temperature changes, providing information on thermal stability and decomposition temperatures. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events like melting, crystallization, and decomposition.
Antipyrine (Phenazone): Studies have shown that antipyrine exists in at least two polymorphic forms. Differential Scanning Calorimetry (DSC), a technique similar to DTA, reveals that the stable Form I melts at approximately 111°C (384.1 K). A metastable Form II melts at a lower temperature of around 103°C (376.2 K). The thermal analysis of antipyrine also shows exothermic events at higher temperatures (280–330 K), indicating crystallization or polymorphic transitions. nih.govnih.gov
Salicylic Acid: The thermal decomposition of salicylic acid has been shown to occur in a single, distinct step. TGA thermograms indicate that mass loss begins at approximately 175°C and is complete by about 204°C, with a characteristic DTG (Derivative Thermogravimetric) peak at 200.8°C. bibliotekanauki.pl This mass loss, accounting for nearly 98% of the material, corresponds to the sublimation and decomposition of the acid into phenol (B47542) and carbon dioxide. researchgate.net
Given that this compound has a melting point of 91-92°C, which is lower than either of its main components, it is expected that the initial thermal event observed in DTA would be this endothermic melting peak. Upon further heating, TGA would likely show a multi-stage decomposition profile. The first stage would correspond to the degradation of the less stable salicylic acid moiety, beginning around 175°C. The subsequent stages at higher temperatures would be associated with the decomposition of the antipyrine component.
| Compound | Thermal Event | Temperature (°C) | Technique |
|---|---|---|---|
| This compound | Melting Point | 91-92 | - |
| Antipyrine (Form I) | Melting Point | ~111 | DSC |
| Antipyrine (Form II) | Melting Point | ~103 | DSC |
| Salicylic Acid | Onset of Decomposition | ~175 | TGA |
| Salicylic Acid | Peak Decomposition | ~201 | DTG |
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a primary pathway for the degradation of many pharmaceutical salts and esters in the presence of moisture. For this compound, hydrolysis would involve the cleavage of the ionic bond, yielding its parent compounds, antipyrine and salicylic acid.
Influence of Environmental Factors (e.g., Moisture, pH) on Hydrolysis
The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. ajpojournals.org For compounds containing ester or amide bonds, and by extension, salt linkages, degradation is often catalyzed by acidic or basic conditions. researchgate.net
Studies on related salicylate compounds, such as acetylsalicylic acid (aspirin), demonstrate a clear pH-dependent stability profile. The hydrolysis of aspirin (B1665792) to salicylic acid and acetic acid is significantly accelerated in basic conditions (pH > 7.0). quora.com While it remains relatively stable in the highly acidic environment of the stomach, it is more prone to hydrolysis in the more alkaline conditions of the small intestine. researchgate.net Phenyl salicylate also shows decreased stability with increasing pH and temperature. nih.gov
Based on these analogous findings, it is expected that the hydrolytic stability of this compound is lowest in basic aqueous solutions. In neutral and particularly in acidic environments, the compound would exhibit greater stability. The presence of moisture is a prerequisite for this degradation pathway to occur.
Identification and Characterization of Degradation Products
The primary products of hydrolysis are antipyrine and salicylic acid. These initial products can themselves undergo further degradation depending on the specific conditions.
Antipyrine Degradation Products: While antipyrine is relatively stable to simple hydrolysis, under other conditions (e.g., metabolic or oxidative), it can form hydroxylated derivatives. Identified metabolites include 4-hydroxyantipyrine (B57837) and 3-hydroxymethylantipyrine (B92689). waters.comdrugbank.com
Salicylic Acid Degradation Products: Salicylic acid can be further degraded through oxidation and hydroxylation. Known degradation products include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). nih.gov In some biological or advanced oxidation systems, catechol can also be formed. netzsch.com
The complete degradation pathway in a simple aqueous environment would first show the appearance of antipyrine and salicylic acid, followed by the slow formation of their respective hydroxylated derivatives.
| Parent Compound | Degradation Product | Chemical Name |
|---|---|---|
| This compound | Antipyrine | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one |
| This compound | Salicylic Acid | 2-Hydroxybenzoic acid |
| Antipyrine | 4-Hydroxyantipyrine | 4-Hydroxy-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Salicylic Acid | 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid |
| Salicylic Acid | 2,5-Dihydroxybenzoic acid | 2,5-Dihydroxybenzoic acid (Gentisic acid) |
| Salicylic Acid | Catechol | Benzene-1,2-diol |
Oxidative Degradation Studies
Oxidative degradation, particularly through processes used in water treatment like chlorination, is a significant pathway for the removal of pharmaceuticals from aqueous environments. Studies have focused on the antipyrine moiety, as it is reactive toward common oxidants.
Investigation of Active Oxidants and Reaction Pathways (e.g., Chlorination)
The degradation pathway involves an electrophilic attack on the C=C and C-N bonds of the pyrazolone (B3327878) ring of antipyrine. researchgate.net The transformation of antipyrine during chlorination consists mainly of halogenation, hydroxylation, and dealkylation reactions. nih.gov The initial step is often a substitution reaction, leading to chlorinated intermediates. This is followed by further oxidation that can involve ring-opening and de-carbonylation reactions. researchgate.net
The main initial degradation product identified during the chlorination of antipyrine is a monochlorine substitution product, 4-chloro-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (4-chloro-antipyrine). slideshare.net This intermediate can be further chlorinated. Other stable byproducts that have been identified after several days of reaction include chloro-hydroxy-phenazone and N-demethyl-chloro-hydroxy-phenazone. nih.gov
| Parent Compound | Degradation Product | Reaction Pathway |
|---|---|---|
| Antipyrine | 4-chloro-antipyrine | Monochlorination |
| Antipyrine | chloro-hydroxy-phenazone | Chlorination & Hydroxylation |
| Antipyrine | N-demethyl-chloro-hydroxy-phenazone | Dealkylation, Chlorination & Hydroxylation |
Kinetic Modeling of Oxidative Degradation Processes
Direct kinetic modeling studies focusing specifically on the oxidative degradation of the combined compound this compound are not extensively detailed in publicly available literature. However, a robust understanding can be inferred by examining the kinetic behavior of its constituent moieties: antipyrine and salicylic acid. Oxidative degradation of these components, particularly through advanced oxidation processes (AOPs), has been shown to follow specific kinetic models, which provides a framework for predicting the behavior of this compound.
Research into the degradation of antipyrine (also known as phenazone) in aqueous solutions by various UV-based AOPs, such as UV/H₂O₂ and UV/persulfate (UV/PS), consistently demonstrates that the decomposition follows a pseudo-first-order kinetics pattern. researchgate.netspacefrontiers.org This model implies that the rate of reaction is dependent on the concentration of one reactant, typically the parent compound, when the other reactants (like the oxidizing agents) are present in significant excess. The pseudo-first-order degradation rate constants are influenced by factors including the initial concentration of the compound, the dose of the oxidant, pH, and the intensity of UV irradiation. researchgate.net
Similarly, studies on the photo-oxidative degradation of salicylic acid using AOPs also conform to a pseudo-first-order kinetic model. rasayanjournal.co.in The degradation rate for salicylic acid has been shown to vary significantly depending on the specific AOP employed, with the following sequence of efficacy observed: photoperoxone (O₃/UV/H₂O₂) > photofenton (UV/Fe²⁺/H₂O₂) > photoperoxidation (UV/H₂O₂) > photolysis (UV alone). rasayanjournal.co.in The pH of the solution is a critical parameter, with maximum degradation for salicylic acid in a UV/H₂O₂ system occurring at a neutral pH of 7. rasayanjournal.co.in
| Component | Oxidative Process | Kinetic Model | Key Findings and Influencing Factors |
|---|---|---|---|
| Antipyrine (Phenazone) | UV/H₂O₂ | Pseudo-first-order | Degradation rate is significantly improved compared to UV treatment alone. researchgate.net |
| Antipyrine (Phenazone) | UV/Persulfate (PS) | Pseudo-first-order | Generally shows higher degradation efficiency than UV/H₂O₂. researchgate.net Rate is affected by oxidant dose, pH, and presence of co-existing chemicals like carbonates. researchgate.net |
| Salicylic Acid | UV/H₂O₂ (Photoperoxidation) | Pseudo-first-order | Maximum degradation observed at neutral pH (7). rasayanjournal.co.in |
| Salicylic Acid | UV/Fe²⁺/H₂O₂ (Photo-Fenton) | Pseudo-first-order | Faster degradation rate than UV/H₂O₂ alone. rasayanjournal.co.in |
| Salicylic Acid | UV/O₃/H₂O₂ (Photoperoxone) | Pseudo-first-order | Demonstrated the fastest degradation rate among the studied AOPs for salicylic acid. rasayanjournal.co.in |
Photodegradation Investigations
The photodegradation of this compound involves the light-induced breakdown of its two core components. The stability of the compound under light exposure is dictated by the photochemical properties of the antipyrine (phenazone) ring system and the salicylate aromatic ring.
Investigations into the photodegradation of antipyrine reveal its susceptibility to UV radiation. spacefrontiers.orgnih.gov Direct photolysis occurs, but the degradation is significantly accelerated in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate, which generate highly reactive hydroxyl radicals. researchgate.netresearchgate.net The photo-Fenton process, which uses UV-A light in conjunction with ferrioxalate (B100866) complexes, has been shown to achieve complete degradation of antipyrine in minutes. researchgate.net The primary degradation pathways for the antipyrine moiety under photocatalytic conditions include hydroxylation, demethylation, and cleavage of the pentacyclic pyrazolone ring. researchgate.netresearchgate.net A proposed mechanism involves the oxidation of the N-N bond within the ring system. researchgate.net This leads to the formation of various organic intermediates before eventual mineralization. researchgate.net
The salicylate component is also known to be photolabile. Salicylic acid itself can be degraded by UV radiation, a process that is also enhanced by AOPs. rasayanjournal.co.in Studies on related compounds, such as acetylsalicylic acid, show that exposure to UV light leads to hydrolysis and the formation of salicylic acid, followed by further degradation. nih.govnih.gov For the salicylate moiety, photodegradation can result in the formation of intermediates like catechol, indicating hydroxylation and subsequent breakdown of the aromatic ring. nih.gov The efficiency of photodegradation and the specific byproducts formed are dependent on the irradiation wavelength, solution pH, and the presence of other substances that can act as photosensitizers or radical scavengers. researchgate.netrasayanjournal.co.in
Therefore, the photodegradation of this compound is a multifaceted process where both constituent parts of the molecule are susceptible to breakdown under UV light. The degradation likely proceeds through parallel pathways involving the photolytic cleavage and oxidation of both the antipyrine and salicylate structures, leading to a complex mixture of intermediates.
| Component | Experimental Conditions | Major Degradation Pathways / Products | Research Findings |
|---|---|---|---|
| Antipyrine (Phenazone) | UV-A LED Photo-Fenton with Ferrioxalate | Hydroxylation, Demethylation, Ring Cleavage researchgate.netresearchgate.net | Complete degradation of antipyrine was observed in as little as 2.5 minutes. researchgate.net |
| Antipyrine (Phenazone) | UV Radiation (Laboratory Conditions) | Ring opening via oxidation of the N-N bond, oxidation of C=C bonds. researchgate.net | High-resolution mass spectrometry identified 11 distinct degradation products. researchgate.net |
| Antipyrine (Phenazone) | UV/CoFe₂O₄/TiO₂ Photocatalysis | Hydroxylation, Demethylation, Cleavage of the pentacyclic ring. researchgate.net | Ten organic intermediates were identified, with five being newly reported. researchgate.net The process was effective in both compound removal and toxicity elimination. researchgate.net |
| Salicylic Acid | UV, UV/H₂O₂, UV/O₃, Photo-Fenton | Formation of hydroxylated intermediates. rasayanjournal.co.in | Degradation rates are highly dependent on the AOP used, with UV/O₃/H₂O₂ being the most effective. rasayanjournal.co.in |
| Salicylate Moiety | Fungal Degradation (Sclerotinia sclerotiorum) | Catechol was detected as an intermediate. nih.gov | Demonstrates a biological pathway for salicylate breakdown, indicating potential environmental degradation routes. nih.gov |
Analytical Methodologies for Antipyrine Salicylate Detection and Quantification
Chromatographic Techniques
Chromatography is a powerful technique for separating and quantifying the components of a mixture. For antipyrine (B355649) salicylate (B1505791), chromatographic methods are predominantly used to separate antipyrine and salicylic (B10762653) acid from each other and from other potential excipients or impurities in a sample.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of antipyrine and salicylic acid due to its high resolution, sensitivity, and specificity. semanticscholar.orgekb.eg Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govmdpi.com
The separation is typically achieved using an isocratic mobile phase consisting of a mixture of an aqueous buffer (often with adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrsc.orgnih.gov The pH of the mobile phase is a critical parameter to control the ionization and, therefore, the retention of both antipyrine and salicylic acid, ensuring optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as both compounds possess chromophores that absorb light in the UV region. researchgate.netmtc-usa.com Wavelengths are selected to maximize sensitivity for one or both components; for instance, detection for antipyrine is often set around 230 nm, while salicylic acid can be monitored at wavelengths near 237 nm or 275 nm. nih.govlcms.cz The method's validation according to ICH guidelines confirms its linearity, accuracy, precision, and specificity for routine quality control. nih.govresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-phase C18 (5 µm, 250 x 4.6 mm) | Hypersil C18 (5 µm, 15 cm x 4.6 mm) nih.gov | ZORBAX C8 (5 µm, 4.6 × 150 mm) rsc.org |
| Mobile Phase | Acetonitrile:Water (25:75 v/v), pH 2.5 with phosphoric acid researchgate.net | Water:Methanol:Acetic Acid nih.gov | Acetonitrile:Phosphate Buffer (pH 5.5) (25:75, v/v) rsc.org |
| Flow Rate | 2.0 mL/min researchgate.net | 1.0 mL/min | Not Specified |
| Detection Wavelength | 207 nm researchgate.net | 275 nm nih.gov | 270 nm rsc.org |
| Retention Time (Antipyrine) | ~4.1 min nih.gov | Not Specified | Not Specified |
| Retention Time (Salicylic Acid) | Not Specified | < 7 min nih.gov | Not Specified |
Gas Chromatography (GC) is another separation technique that can be applied to the analysis of antipyrine and salicylic acid. GC is suitable for compounds that are volatile or can be converted into a volatile form. While antipyrine can be analyzed directly, salicylic acid is non-volatile and requires a derivatization step to increase its volatility and thermal stability. researchgate.net A common derivatization process involves silylation, where reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the hydroxyl and carboxyl groups of salicylic acid with trimethylsilyl (B98337) (TMS) groups. researchgate.net
The separation is performed on a capillary column, and detection is often carried out using a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.neteg.net GC methods can offer high sensitivity and are particularly useful for confirming the identity of compounds. nih.gov The technique has been successfully used to determine the concentration of salicylic acid in plasma samples. researchgate.net
| Parameter | Condition Example |
|---|---|
| Column | Capillary column (25 m x 0.2 mm ID) researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Derivatization Reagent | bis-(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net |
| Detector | Mass Spectrometry (MS) researchgate.net or Flame Ionization Detector (FID) eg.net |
| Sample Type | Plasma researchgate.net |
Mass Spectrometry (MS) is a powerful detection technique that is often coupled with chromatographic systems like HPLC (LC-MS) or GC (GC-MS) to provide high sensitivity and selectivity. researchgate.netnih.gov MS separates ions based on their mass-to-charge ratio (m/z), providing structural information that confirms the identity of the analyte with a high degree of certainty.
In LC-MS/MS methods, precursor ions of antipyrine and salicylic acid are selected and fragmented to produce characteristic product ions, which are then monitored. researchgate.netgoogle.com This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex biological matrices like plasma. researchgate.net For antipyrine, a common transition monitored is m/z 189.2 → 56.2, while for salicylic acid, a transition could be m/z 137 → 93. researchgate.netgoogle.com GC-MS also provides definitive identification based on the mass spectrum of the analyte or its derivative. researchgate.net
| Compound | Ionization Mode | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Reference |
|---|---|---|---|---|
| Antipyrine | Positive ESI | 189.2 | 56.2 | researchgate.net |
| Salicylic Acid | Negative ESI | 137 | 93 | google.com |
| Aspirin (B1665792) (for comparison) | Negative ESI | 179 | 137 | google.com |
Electrochemical Methods for Detection
Electrochemical techniques provide a highly sensitive and often portable alternative for the detection of antipyrine and salicylate moieties. These methods measure changes in electrical properties (like current or potential) that occur during the oxidation or reduction of the target analyte at an electrode surface. researchgate.netnih.gov Voltammetric methods, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are commonly employed due to their high sensitivity. researchgate.netnih.gov
For the antipyrine component, detection can be achieved at a glassy carbon electrode (GCE), where antipyrine produces a single anodic (oxidation) peak in buffer solutions across a pH range of 3.5 to 9.5. The process is diffusion-controlled, and this method has been used to study the interaction of antipyrine with DNA by observing changes in the current signals.
For the salicylate component, indirect determination is often used. Acetylsalicylic acid, for example, can be hydrolyzed to salicylic acid, which is then detected electrochemically. nih.gov The sensitivity and performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Gold nanoparticle (AuNP) modified screen-printed carbon electrodes (SPCE) have shown a 35-fold greater sensitivity for methyl salicylate detection compared to unmodified SPCEs. rsc.org Similarly, graphene-modified screen-printed electrodes have been developed as sensitive sensors for acetylsalicylic acid, with a reported detection limit of 0.09 µM in a buffer solution. scispace.com These modified electrodes offer benefits such as high surface area and improved electrical conductivity. scispace.com
Comparative Analysis of Analytical Techniques for Robustness and Selectivity
When choosing an analytical method, a comparative evaluation of robustness (the ability to remain unaffected by small variations in method parameters) and selectivity (the ability to measure the analyte of interest without interference from other components) is essential.
| Technique | Principle | Selectivity | Robustness/Advantages | Limitations |
| Colorimetry | Light absorbance of a colored product. researchgate.netjapsonline.com | Lower selectivity; susceptible to interference from endogenous colored substances or compounds that react with the colorimetric reagent. nih.gov Enzymatic methods offer higher specificity. nih.gov | Simple, rapid, cost-effective, suitable for emergency analysis. nih.govjapsonline.com | Can be less accurate due to interference. nih.gov |
| Spectrophotometry (UV-Vis) | Direct measurement of UV-Vis light absorbance by the analyte. | Moderate; can be affected by excipients or other compounds with overlapping absorption spectra. researchgate.netutripoli.edu.ly | Rapid, easy to execute, suitable for routine quality control. utripoli.edu.ly | Lower accuracy compared to chromatographic methods. utripoli.edu.ly |
| Electrochemistry | Measurement of current/potential from redox reactions at an electrode. nih.gov | High selectivity, especially with modified electrodes (e.g., graphene, AuNPs) which can be tailored for the target analyte. rsc.orgscispace.com | High sensitivity, potential for miniaturization and portability, low cost. nih.gov | Can be influenced by the sample matrix and electrode surface condition. |
| Chromatography (e.g., HPLC) | Physical separation of components based on their differential distribution between a stationary and a mobile phase. nih.govresearchgate.net | Very high selectivity; capable of separating the analyte from metabolites and other drugs. nih.gov | Considered a "gold standard" for accuracy and precision; highly reliable. nih.govresearchgate.net | Expensive equipment, requires skilled operators, longer analysis time. nih.govresearchgate.net |
Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often considered the benchmark for selectivity and accuracy in analyzing salicylates in plasma. nih.gov However, colorimetric techniques, despite being less specific, are praised for their simplicity, low cost, and speed. nih.gov Electrochemical methods offer a compelling balance, providing high sensitivity and selectivity in a portable and cost-effective format. nih.gov The choice of technique ultimately depends on the specific application, required level of accuracy, sample matrix, and available resources.
Method Validation for Complex Matrices (e.g., Biological Samples)
Analyzing antipyrine salicylate in complex matrices such as biological fluids (e.g., plasma, serum, saliva) requires rigorous method validation to ensure the reliability and accuracy of the results. sigmaaldrich.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key parameters. nih.govekb.eg
Key Validation Parameters:
Linearity: This establishes that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For an HPLC method, linearity was confirmed for salicylic acid in a range of 0.005–0.40% relative to the main compound. nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into the biological matrix and then measured. In one enzymatic assay for salicylate in human serum, mean spike recovery rates ranged from 97% to 102%. sigmaaldrich.com
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). nih.gov
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or other drugs. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. japsonline.com
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov
For biological samples, sample preparation is a critical step to remove interfering substances like proteins and lipids. sigmaaldrich.com Hemolyzed samples can interfere with colorimetric assays due to the absorbance of hemoglobin in the 400–425 nm region. sigmaaldrich.com Validating a method for these complex matrices ensures that the data generated is accurate and suitable for its intended purpose. nih.gov
Molecular Mechanisms of Interaction in in Vitro Biological Systems
Receptor Binding and Enzyme Inhibition Studies
The biological activity of antipyrine (B355649) salicylate (B1505791) at a molecular level is characterized by the distinct and sometimes synergistic actions of antipyrine and salicylic (B10762653) acid on various enzymes.
Antipyrine salicylate's anti-inflammatory and analgesic properties are largely attributed to the action of its salicylate component on cyclooxygenase (COX) enzymes. Unlike its precursor, acetylsalicylic acid (aspirin), which irreversibly inhibits COX through acetylation, salicylic acid acts as a weak, reversible, and competitive inhibitor of both COX-1 and COX-2 in vitro. researchgate.netnih.gov
The inhibitory effect of salicylic acid on COX-2 is notably dependent on the concentration of arachidonic acid. nih.gov At low substrate concentrations, salicylic acid can effectively inhibit prostaglandin (B15479496) E2 release. nih.gov However, as the concentration of arachidonic acid increases, the inhibitory potency of salicylic acid significantly diminishes, suggesting a competitive binding mechanism at the enzyme's active site. nih.gov While salicylic acid is considered a weak inhibitor of COX-1 and COX-2 in vitro, its metabolites, such as gentisic acid, have been shown to significantly inhibit COX-2-dependent prostaglandin production. researchgate.net
Furthermore, a splice variant of COX-1, often referred to as COX-3, has been identified as a potential target for analgesic and antipyretic drugs. researchgate.net It is hypothesized that the antipyretic action of drugs like aspirin (B1665792) and its metabolites may be mediated through the inhibition of this COX-3 isoform, which is primarily found in the central nervous system. researchgate.netnih.gov
| Isoform | Mechanism of Interaction | Key Research Findings | Reference |
|---|---|---|---|
| COX-1 | Weak, reversible, competitive inhibition | Significantly less potent than acetylsalicylic acid. Inhibition is overcome by high concentrations of arachidonic acid. | researchgate.netnih.gov |
| COX-2 | Weak, reversible, competitive inhibition | Inhibits prostaglandin E2 synthesis, but the effect is easily displaced by the substrate, arachidonic acid. Does not affect COX-2 expression. | nih.govnih.gov |
| COX-3 (COX-1 Splice Variant) | Postulated inhibition | Theorized to be a primary target for the central antipyretic (fever-reducing) effects of salicylate and other NSAIDs. | researchgate.netnih.gov |
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis. nih.govmdpi.com
While this compound is not primarily classified as a cholinesterase inhibitor, the investigation of such activities is a component of broader pharmacological profiling. BuChE, in particular, has gained attention as a therapeutic target, with studies suggesting that dual inhibition of both AChE and BuChE may offer enhanced benefits in treating neurodegenerative diseases. nih.gov Organophosphorus compounds and carbamates are well-known classes of potent, often irreversible or pseudo-irreversible, cholinesterase inhibitors. mdpi.comnih.gov Natural products are also a significant source of compounds with AChE inhibitory activity. frontiersin.orgmdpi.com The potential for components of this compound to interact with these enzymes, even weakly, would be considered in comprehensive in vitro screening, although significant, high-affinity inhibition has not been established as a primary mechanism of action for this compound.
Salicylate Component: In vitro studies have demonstrated that salicylic acid can interfere with enzymes involved in vitamin K metabolism. Specifically, it has been shown to inhibit cytosolic and microsomal quinone reductases (like DT-diaphorase) by approximately 50% at a concentration of 75 µM. nih.gov This inhibition can disrupt the vitamin K cycle, which is essential for the synthesis of certain clotting factors. nih.gov Additionally, salicylic acid has been observed to have differential effects on Na+/K+ ATPase activity in erythrocytes in vitro, where high concentrations (1-5 mM) can alter enzyme function and reduce cell diameter. researchgate.net
Antipyrine Component: Antipyrine is extensively studied as a probe drug to assess the activity of hepatic cytochrome P450 (CYP450) enzymes due to its complex metabolism. nih.govnih.gov In vitro studies using human liver microsomes have elucidated its primary oxidative metabolic pathways:
4-hydroxyantipyrine (B57837) formation. nih.gov
Norphenazone (N-demethylation). nih.gov
3-hydroxymethylantipyrine (B92689) formation, which is subsequently oxidized to 3-carboxy-antipyrine. nih.govnih.gov
The rates of formation of these metabolites in vitro correlate with in vivo findings, indicating that antipyrine interacts with multiple CYP450 isoforms. nih.gov This makes it a valuable tool for studying drug metabolism and the activity of these critical enzyme systems.
Protein Binding Studies
The interaction of this compound with plasma proteins, particularly serum albumin, is a crucial determinant of its pharmacokinetic profile.
The salicylate component of the compound binds extensively to serum albumin. flinders.edu.auunil.ch This binding is significant, with reports indicating that at therapeutic concentrations, a substantial fraction of salicylate is protein-bound. drugbank.com Human serum albumin (HSA) has multiple binding sites, and the binding of drugs can influence their distribution and availability. mdpi.comelsevierpure.com
Salicylic acid's high affinity for albumin means it can participate in displacement interactions. It can displace other highly protein-bound drugs from their binding sites on albumin, leading to an increase in the unbound (free) fraction of the displaced drug. flinders.edu.au For instance, in vitro studies have shown that salicylate displaces phenytoin (B1677684) from its protein-binding sites. nih.gov This displacement can also occur with other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. flinders.edu.au Conversely, the binding of antipyrine can be affected by other drugs that alter its protein binding. drugbank.com
Studies using genetic variants of human serum albumin have provided insight into the specific binding regions. Variants with single point mutations, such as Alb Canterbury (313 Lys→Asn) and Alb Parklands (365 Asp→His), showed pronounced reductions in the high-affinity binding of salicylate, suggesting that the conformational integrity of this region is critical for binding. nih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Binding Affinity | High; salicylic acid is extensively bound to plasma albumin. | Affects drug distribution, half-life, and the concentration of free, active drug. | flinders.edu.au |
| Binding Sites | Binds to specific sites on the albumin molecule, including regions within subdomains IIA and IIIA. | Mutations in these regions can significantly reduce binding affinity. | elsevierpure.comnih.gov |
| Displacement Interactions | Can displace other drugs (e.g., phenytoin, warfarin, other NSAIDs) from their albumin binding sites. | Can lead to increased free concentrations of the displaced drugs, potentially altering their efficacy and toxicity. | flinders.edu.aunih.gov |
The binding of salicylate to serum albumin is not static and can be influenced by various physicochemical factors.
pH: The pH of the surrounding medium can alter the ionization state of both the drug and the protein, thereby affecting binding affinity. For salicylic acid, changes in pH that affect its ionization state can influence its binding characteristics and its rate of hydrolysis. sciforum.net Studies on salicylic acid-based polymers show that degradation and release of the molecule are significantly increased at more basic pH levels (9.0-10.0) compared to neutral or acidic conditions, highlighting the pH sensitivity of salicylate-containing structures. researchgate.net The renal excretion of salicylic acid is also highly dependent on urinary pH, which influences the balance between bound and unbound drug in plasma. nih.gov
Membrane Interaction Studies
Perturbation of Lipid Bilayer Electrical and Mechanical Properties
Salicylates have been demonstrated to alter the fundamental electrical and mechanical properties of lipid bilayers, which can influence various cellular processes. As amphiphilic molecules, they can insert into the cell membrane, leading to significant changes in its biophysical characteristics.
Research has shown that salicylate can decrease the stiffness and thickness of lipid membranes. nih.gov This is achieved by reducing the apparent area compressibility modulus and the bending modulus of the membrane in a dose-dependent manner. nih.gov By increasing the frequency of spontaneous defect formation, salicylate effectively lowers the energy barrier for the formation of unstable holes in the membrane. nih.gov This disruption of membrane stability is a key aspect of its interaction. nih.gov
Furthermore, studies utilizing gramicidin (B1672133) A channels as molecular force transducers have revealed that salicylate, among other non-steroidal anti-inflammatory drugs (NSAIDs), can decrease lipid bilayer stiffness by increasing its elasticity. researchgate.net Drug partitioning within the lipid bilayer can lead to alterations in membrane thickness, which in turn affects the membrane's electrical capacitance. nih.gov
A summary of the effects of salicylate on the mechanical properties of SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) membranes is presented in the table below.
| Salicylate Concentration | Effect on Area Compressibility Modulus | Effect on Bending Modulus | Impact on Membrane Stability |
| > 1 mM | Reduces | Reduces | Decreases |
Data derived from studies on the effects of salicylate on lecithin (B1663433) membrane elasticity and strength. nih.gov
Structural Changes in Membrane Components Upon Association
The interaction of salicylates with membrane components can induce significant structural rearrangements. Molecular dynamics simulations have shown that salicylic acid can disorder zwitterionic lipid membranes, leading to a thinning of the membrane. nih.gov This finding has been corroborated by experimental data from Raman scattering and vesicle fluctuation analysis. nih.gov
Studies on aspirin (acetylsalicylic acid), a closely related salicylate, have shown that it can induce disorders in the lipid-protein matrix and alter membrane protein conformation. nih.gov This interaction can lead to a reorganization of the lipid assembly and rearrangements in the membrane protein pattern, consequently altering lipid-protein interactions. nih.gov The pH-dependent partition of these drugs into the phospholipid bilayer may result in profound changes in the hydrophobicity, fluidity, and permeability of the membranes. nih.gov When charged, NSAIDs tend to interact with the polar headgroups of membrane phospholipids, whereas in their neutral state, they can penetrate deeper into the membrane. nih.gov
Role as a Pharmacokinetic Probe/Marker in Ex Vivo or In Vitro Models
Antipyrine has long been established as a valuable tool in pharmacokinetic research due to its specific properties, serving as a probe to understand various physiological and pathological processes.
Mechanistic Studies of Transplacental Transfer Dynamics using Antipyrine as a Diffusion Marker
Antipyrine is frequently utilized as a marker to assess the efficiency of placental perfusion and to study the transfer of substances across the placental barrier in ex vivo human placental perfusion models. researchgate.net Its rate of transfer is a key indicator of the integrity and viability of the perfused placental tissue.
The transfer of antipyrine across the placenta is influenced by physiological factors such as the pH of the maternal and fetal circulations. Studies have shown a positive correlation between the antipyrine transfer rate and the pH in the fetal circulation, and a negative correlation with the pH in the maternal circulation. Consequently, the transfer rate is negatively correlated with the pH difference between the maternal and fetal circulations.
The following table summarizes the correlation of antipyrine transfer rate with various parameters in an ex vivo human placental cotyledon perfusion model.
| Parameter | Correlation with Antipyrine Transfer Rate |
| Fetal Circulation pH | Positive |
| Maternal Circulation pH | Negative |
| Maternal-Fetal pH Difference | Negative |
| Maternal Circulation Flow | Positive |
| Fetal Circulation Flow | Positive |
Understanding Drug Disposition in Physiological Systems via Surrogate Markers
Antipyrine is a widely used model compound for studying drug metabolism and disposition. Its pharmacokinetic profile is sensitive to changes in hepatic enzyme activity, making it a useful probe for assessing the impact of other drugs or disease states on metabolism.
The disposition kinetics of antipyrine have been compared with other drugs to investigate enzyme induction. For instance, in patients receiving chronic therapy with antiepileptic drugs, antipyrine clearance was found to be significantly increased. soton.ac.uk A significant positive correlation has been observed between the apparent oral clearance of lignocaine and antipyrine clearance, suggesting that antipyrine can serve as a surrogate marker for the first-pass metabolism of other drugs. soton.ac.uk Salivary concentration of antipyrine has also been shown to be a reliable indicator of its plasma concentration, offering a non-invasive method for pharmacokinetic studies.
Environmental Fate and Degradation of Antipyrine Salicylate
Occurrence and Distribution in Environmental Compartments
The presence of antipyrine (B355649) salicylate (B1505791) and its constituent parts in the environment is a direct consequence of its use in human and veterinary medicine. researchgate.netmdpi.com After administration, these compounds and their metabolites are excreted and enter the sewage system, eventually reaching wastewater treatment plants (WWTPs). researchgate.net Conventional WWTPs are often not equipped to completely remove these persistent pharmaceutical pollutants, leading to their release into aquatic environments. nih.gov
Antipyrine and salicylic (B10762653) acid are frequently detected as contaminants in various environmental compartments. Their presence has been confirmed in wastewater influents and effluents, surface waters such as rivers and lakes, and even in some cases, groundwater. nih.govuah.esmdpi.com
Studies have identified antipyrine and its metabolites in urban wastewater. For instance, N-formyl-4-amino-antipyrine (4-FAA) has been detected at concentrations in the microgram-per-liter (µg/L) range in wastewater influents. uah.es Another metabolite, 4-acetylamino-antipyrine, has been identified in surface water through advanced analytical techniques like UHPLC-QTOF MS. researchgate.net Salicylic acid, a metabolite of acetylsalicylic acid (aspirin), is also detected with 100% frequency in both surface water and wastewater samples, with concentrations that can be influenced by effluent discharges from treatment plants. nih.gov
The following table summarizes the detection of antipyrine and its derivatives in environmental water samples.
| Compound | Environmental Matrix | Concentration Range | Reference |
| Antipyrine | Stream Water | Not Detected (<116 ng/L) | |
| N-formyl-4-amino-antipyrine (4-FAA) | Wastewater Influent | ~20 µg/L | uah.es |
| 4-acetylamino-antipyrine | Surface Water | Detected (Concentration not specified) | researchgate.net |
| Salicylic Acid | Surface Water & Wastewater | Detected (100% frequency) | nih.gov |
Biotransformation and Biodegradation Pathways
Once in the environment, antipyrine salicylate's components can be transformed by microorganisms. researchgate.net Biotransformation involves structural changes to the molecule by biotic processes, which can lead to a variety of metabolites and degradation products. nih.govnih.gov
The biodegradation of the salicylate component is well-documented. Numerous bacteria, particularly species of Pseudomonas, are capable of utilizing salicylic acid as a carbon source. scielo.br The microbial degradation of salicylate often proceeds through the formation of catechol, which is then further broken down via ortho- or meta-cleavage pathways. scielo.brnih.gov This metabolic pathway is significant as it is also a key step in the degradation of more complex pollutants like polycyclic aromatic hydrocarbons (PAHs), such as naphthalene (B1677914). mdpi.com In the degradation of naphthalene by Pseudomonas, for example, the pathway proceeds through salicylate as a key intermediate. mdpi.com Fungi, such as the plant pathogen Sclerotinia sclerotiorum, have also demonstrated the ability to degrade salicylate. nih.gov
The microbial degradation of antipyrine appears to be less efficient than that of salicylate. nih.gov However, the presence of its metabolites in wastewater indicates that some level of biotransformation does occur. uah.esresearchgate.net Microorganisms in wastewater treatment facilities and natural aquatic systems can carry out these transformations, although complete mineralization may be limited. preprints.org
For antipyrine, major metabolites resulting from human metabolism include norantipyrine (NORA), 3-hydroxymethylantipyrine (B92689) (HMA), and 4-hydroxyantipyrine (B57837) (OHA). nih.gov These metabolites, along with others like 4-FAA and 4-acetylamino-antipyrine, are considered key environmental TPs. uah.esresearchgate.net
Salicylate undergoes hydroxylation to form products such as 2,3-dihydroxybenzoate and 2,5-dihydroxybenzoate. nih.gov As mentioned, catechol is another significant intermediate in its microbial degradation. nih.gov
The table below lists identified metabolites and transformation products for the components of this compound.
| Parent Compound | Metabolite / Transformation Product | Pathway | Reference |
| Antipyrine | Norantipyrine (NORA) | Human Metabolism / Biotransformation | nih.gov |
| Antipyrine | 3-hydroxymethylantipyrine (HMA) | Human Metabolism / Biotransformation | nih.gov |
| Antipyrine | 4-hydroxyantipyrine (OHA) | Human Metabolism / Biotransformation | nih.gov |
| Antipyrine | N-formyl-4-amino-antipyrine (4-FAA) | Environmental Transformation | uah.es |
| Antipyrine | 4-acetylamino-antipyrine | Environmental Transformation | researchgate.net |
| Salicylic Acid | Catechol | Microbial Degradation | nih.gov |
| Salicylic Acid | 2,3-dihydroxybenzoate | Biotransformation | nih.gov |
| Salicylic Acid | 2,5-dihydroxybenzoate | Biotransformation | nih.gov |
Abiotic Degradation Processes in the Environment
Besides microbial action, this compound can be degraded by abiotic processes, with photolysis being a primary mechanism in sunlit surface waters. nih.govnih.gov These processes involve the breakdown of the chemical structure through non-biological means, such as light energy. nih.gov
The photolytic degradation of antipyrine has been studied using various UV-based processes. nih.govmontclair.edu Direct UV photolysis can break down antipyrine, and its degradation follows pseudo-first-order kinetics. nih.govspacefrontiers.org The efficiency of this process can be significantly enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂) or persulfate (PS), creating advanced oxidation processes (AOPs) that generate highly reactive radicals. nih.govresearchgate.net These radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), attack the antipyrine molecule, leading to its degradation. researchgate.net The degradation pathways often involve hydroxylation of the antipyrine molecule and cleavage of its rings, resulting in various intermediate products. researchgate.net
The photodegradation of the salicylate component can be inferred from studies on acetylsalicylic acid (aspirin), which quickly hydrolyzes to salicylic acid in water. nih.gov The photocatalytic degradation of aspirin (B1665792) in the presence of a catalyst like titanium dioxide (TiO₂) and solar light shows that the process involves hydroxyl radicals attacking the molecule. mdpi.comresearchgate.net This leads to the formation of intermediates, including salicylic acid itself, before eventual mineralization to carbon dioxide and water. mdpi.comresearchgate.net
Factors influencing the rate of photolytic degradation include the initial concentration of the pollutant, pH of the water, UV irradiation intensity, and the presence of other substances like humic acid, which can affect the process. nih.govmontclair.edu
The following table summarizes findings on the photolytic degradation of antipyrine.
| Process | Key Findings | Kinetic Model | Reference |
| Direct UV Photolysis | Degrades antipyrine in water. | Pseudo-first-order | nih.govspacefrontiers.org |
| UV/H₂O₂ | Significantly improves degradation rate compared to UV alone. | Pseudo-first-order | nih.govmontclair.edu |
| UV/Persulfate (UV/PS) | Significantly improves degradation rate compared to UV alone. | Pseudo-first-order | nih.govmontclair.edu |
Hydrolytic Stability in Relevant Environmental Matrices
This compound, in aqueous environmental matrices, is expected to dissociate into its constituent components: antipyrine and salicylic acid. The environmental persistence of the compound is therefore dependent on the individual stability of these two substances.
Antipyrine:
Under typical environmental conditions (neutral pH, ambient temperature), antipyrine is generally stable against hydrolysis. However, its degradation is significantly accelerated by water treatment processes such as chlorination. The reaction with free chlorine leads to the rapid transformation of the antipyrine molecule. The degradation kinetics are influenced by factors including the concentration of chlorine and the pH of the water. Studies have shown that the half-life of antipyrine during chlorination can be extremely short, indicating rapid removal in engineered systems but suggesting potential persistence in untreated waters. nih.govnih.gov Transformation pathways during chlorination primarily involve halogenation, hydroxylation, and dealkylation, leading to the formation of various by-products such as chloro-hydroxy-phenazone and N-demethyl-chloro-hydroxy-phenazone. nih.gov
Table 1: Half-life of Antipyrine during Chlorination under Various Conditions
| Chlorine Concentration (mg/L) | pH | Half-life (seconds) | Reference |
|---|---|---|---|
| 1 - 10 | 5.7 - 8.3 | 0.9 - 295 | nih.gov |
Salicylic Acid:
Salicylic acid itself is a product of the hydrolysis of other compounds, such as acetylsalicylic acid (aspirin). uoradea.roresearchgate.net The hydrolysis of aspirin to salicylic acid and acetic acid follows pseudo-first-order kinetics and is highly dependent on pH. researchgate.netscispace.com Salicylic acid is most stable in acidic conditions and becomes increasingly susceptible to degradation as the pH becomes more alkaline. sciforum.net While salicylic acid is resistant to simple hydrolysis in the absence of microbial activity or strong oxidants, its persistence in the environment is influenced by other degradation pathways like photodegradation and microbial degradation. Studies on the hydrolysis of acetylsalicylic acid indicate that the resulting salicylic acid can persist, particularly in neutral to acidic waters where its degradation rate is slower. sciforum.netlibretexts.org
Table 2: Factors Affecting the Stability of Salicylic Acid in Aqueous Environments
| Factor | Effect on Stability | Reference |
|---|---|---|
| pH | Less stable in basic conditions (higher pH leads to faster degradation). More stable in acidic conditions. | sciforum.net |
| Ozonation | Degradation rate is significantly faster in acidic conditions compared to alkaline conditions. | nih.gov |
| Photodegradation | Can be a significant degradation pathway in sunlit surface waters. | |
| Microbial Action | Susceptible to biodegradation by environmental microorganisms. |
Environmental Monitoring and Analytical Challenges for Chemical Residues
The monitoring of antipyrine and salicylic acid residues in the environment is crucial for assessing their prevalence and potential impact. These compounds are frequently detected in various aqueous environments, including wastewater treatment plant (WWTP) influent and effluent, as well as in surface waters. ipp.ptnih.gov
The primary analytical technique for the detection and quantification of these compounds at trace levels (ng/L to µg/L) is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govvliz.be This method offers the high sensitivity and selectivity required for complex environmental matrices.
Analytical Challenges:
Several challenges are associated with the environmental monitoring of antipyrine and salicylic acid:
Matrix Effects: Environmental samples, particularly wastewater, contain a complex mixture of organic and inorganic constituents. These co-eluting substances can interfere with the ionization of the target analytes in the mass spectrometer's source, leading to either signal suppression or enhancement. nih.govnih.gov This "matrix effect" is a major source of inaccuracy and imprecision in quantitative analysis and requires careful method development, often involving matrix-matched calibration or the use of isotopically labeled internal standards to compensate. nih.gov
Low Environmental Concentrations: The concentrations of antipyrine and salicylic acid in environmental waters are often very low, requiring highly sensitive instrumentation and often a pre-concentration step, such as solid-phase extraction (SPE), to achieve the necessary limits of detection (LOD) and quantification (LOQ). vliz.be
Transformation Products: As discussed, antipyrine and salicylic acid can be transformed in the environment and during water treatment. For instance, chlorination of antipyrine creates several by-products. nih.govnih.gov A comprehensive monitoring program should ideally include the analysis of these transformation products, as they may also have ecological effects. However, this presents a significant analytical challenge due to the lack of commercially available analytical standards and the need to develop specific methods for their detection.
Table 3: Analytical Methods and Detection Limits for Salicylic Acid in Environmental Matrices
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Salicylic Acid | Estuarine and Riverine Waters | HF-LPME and CZE-UV | LOD: 2.6 µg/L | nih.gov |
| Salicylic Acid | Seawater | SPE and LC-MS/MS | LOQ: 1 - 50 ng/L | vliz.be |
| Salicylic Acid | Compound Feed | LC-MS/MS | LOD: 0.02 mg/kg; LOQ: 0.05 mg/kg | nih.gov |
| Antipyrine | Wastewater/Surface Water | LC-MS/MS | Typically in the ng/L range, but specific LOD/LOQ values are method-dependent. | nih.gov |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Antipyrine Salicylate in multi-component formulations?
Answer: Raman spectroscopy combined with density functional theory (DFT) is a robust method for analyzing this compound in complex mixtures. Experimental protocols involve:
- Acquiring Raman spectra of aqueous solutions of individual components (e.g., sodium salicylate, antipyrine) to establish reference peaks.
- Using DFT to calculate theoretical vibrational modes for spectral peak assignment, ensuring accurate identification of overlapping signals in mixtures.
- Developing quantitative models via characteristic peak heights/areas for gradient solutions, validated against standardized concentrations .
Q. What is the historical classification and pharmacological role of this compound?
Answer: this compound, a pyrazolone derivative, emerged in the late 19th century as an antipyretic and analgesic. It was historically grouped with salicylates (e.g., aspirin) and nonsalicylates (e.g., acetaminophen) for pain relief. Its mechanism involves modulating thalamic pain centers, distinguishing it from narcotic analgesics by lacking opioid receptor activity .
Advanced Research Questions
Q. How can maternal-fetal pharmacokinetics of this compound be modeled to assess placental transfer?
Answer: Transplacental studies in rats provide a validated model:
- Administer this compound to pregnant rats under controlled maternal blood pH conditions (acidosis/alkalosis).
- Measure fetal-maternal concentration ratios using high-performance liquid chromatography (HPLC) or mass spectrometry.
- Correlate placental transfer efficiency with maternal protein deficiency or pH alterations, as these factors significantly impact salicylate distribution .
Q. What methodological frameworks are used to evaluate the safety and efficacy of this compound in nonprescription applications?
Answer: Regulatory panels (e.g., FDA analgesic-antipyretic reviews) employ:
- Safety: Retrospective analysis of adverse effects (e.g., toxicity in animal models, human case reports). For example, Antipyrine was deemed unsafe for OTC use due to insufficient safety data and potential toxicity .
- Efficacy: Double-blind trials comparing pain/fever reduction against placebo or active controls (e.g., acetaminophen). Statistical significance thresholds (e.g., p < 0.05) are applied to clinical endpoints like pain score reductions .
Q. How do combination therapies involving this compound enhance therapeutic outcomes in inflammatory conditions?
Answer: Synergistic effects are evaluated via:
- Experimental Design: Co-administer this compound with caffeine or sodium salicylate in rodent models of inflammation (e.g., carrageenan-induced edema).
- Mechanistic Analysis: Measure cytokine levels (e.g., TNF-α, IL-6) and prostaglandin inhibition to quantify anti-inflammatory activity.
- Clinical Correlation: Compare efficacy metrics (e.g., pain relief duration) against monotherapy outcomes in human trials .
Q. What challenges arise in formulating this compound for targeted delivery (e.g., otic or transdermal applications)?
Answer: Key considerations include:
- Stability: Assess degradation kinetics in lipid-based carriers (e.g., glycerin) for otic preparations, ensuring compatibility with biological membranes.
- Bioavailability: Use Franz diffusion cells to measure permeation rates through synthetic skin models.
- Safety: Exclude formulations with tympanic membrane penetration risks in otic products through in vivo imaging or biomarker analysis .
Methodological Guidance
- For spectral analysis: Always validate Raman/DFT models with orthogonal techniques (e.g., FT-IR) to resolve overlapping vibrational modes in multi-component systems .
- For pharmacokinetic studies: Incorporate maternal physiological variables (e.g., protein levels, pH) into compartmental models to improve predictive accuracy .
- For combination therapy trials: Use factorial design experiments to isolate individual drug contributions and interaction effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
